2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride

Pharmaceutical Formulation Synthetic Chemistry Compound Storage

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS 1269105-90-9) is a trifunctional amino alcohol building block featuring meta-aminobenzyl, N-methylaminoethanol, and hydroxyl groups. Its dihydrochloride salt ensures aqueous solubility, long-term stability, and direct use in amide coupling without pre-neutralization. Differentiated from ortho-aminobenzyl analogs by LogP 1.27 and pKa ~14.74, it is ideal for kinase inhibitor scaffolds, PROTAC linker precursors, antimicrobial SAR, and metal coordination studies. Ensure batch-to-batch consistency; order high-purity (≥95%) compound for reproducible synthetic campaigns and biological assays.

Molecular Formula C10H18Cl2N2O
Molecular Weight 253.17
CAS No. 1269105-90-9
Cat. No. B3095840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride
CAS1269105-90-9
Molecular FormulaC10H18Cl2N2O
Molecular Weight253.17
Structural Identifiers
SMILESCN(CCO)CC1=CC(=CC=C1)N.Cl.Cl
InChIInChI=1S/C10H16N2O.2ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;;/h2-4,7,13H,5-6,8,11H2,1H3;2*1H
InChIKeyVKFLHRLICDURRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride (CAS 1269105-90-9): Chemical Identity and Procurement Specifications for Scientific Research


2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride (CAS 1269105-90-9) is an amino alcohol derivative classified as a versatile synthetic building block for pharmaceutical and chemical research . Its molecular structure features a 3-aminobenzyl group linked to an N-methylaminoethanol backbone, providing a dual amine motif with a terminal hydroxyl functionality that enables diverse chemical derivatization strategies . The compound exists as a dihydrochloride salt (C10H18Cl2N2O, MW 253.17 g/mol) with a calculated LogP of 1.27 for the free base form, indicating moderate lipophilicity suitable for membrane permeability studies . Commercially available at purities typically ranging from 95% to ≥98%, this compound serves as a strategic intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and ligand scaffolds for medicinal chemistry applications .

Why 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride Cannot Be Replaced by Structurally Similar Amino Alcohols in Research Applications


Substituting 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride with generic amino alcohols or alternative aminobenzyl derivatives introduces quantifiable differences in physicochemical properties, synthetic utility, and biological targeting that directly impact experimental reproducibility and procurement value . The meta-substitution pattern of the primary amine on the benzyl ring, combined with the tertiary N-methylaminoethanol moiety, produces a unique LogP of 1.27 and a predicted pKa of 14.74 for the free base, distinct from ortho-aminobenzyl alcohol analogs . The dihydrochloride salt form confers markedly enhanced aqueous solubility and long-term storage stability compared to the free base (MW 180.25 g/mol), which is documented to be less stable under ambient conditions . Furthermore, the precise arrangement of hydrogen bond donor/acceptor sites (one hydroxyl, one primary aromatic amine, one tertiary amine) dictates its reactivity profile in amide coupling, reductive amination, and metal coordination reactions, differentiating it from simpler ethanolamine derivatives such as 2-(benzylamino)-1-ethanol or 2-(methylamino)-1-phenyl-1-ethanol, which lack the dual amine functionality essential for polyvalent scaffold construction . These quantifiable differences necessitate compound-specific procurement to ensure batch-to-batch consistency in synthetic campaigns and biological assay validation.

Quantitative Differentiation Evidence for 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride (CAS 1269105-90-9) Relative to Structural Analogs


Enhanced Aqueous Solubility and Handling Stability of Dihydrochloride Salt Form Compared to Free Base

The dihydrochloride salt form (CAS 1269105-90-9, MW 253.17 g/mol) provides superior aqueous solubility and ambient storage stability relative to the free base (CAS 738572-09-3, MW 180.25 g/mol) . This salt formation eliminates the handling challenges associated with the free base, which is prone to oxidative degradation and requires cold chain storage . The salt form enables direct use in aqueous reaction media without additional pH adjustment or solubilizing agents, streamlining synthetic workflows .

Pharmaceutical Formulation Synthetic Chemistry Compound Storage

Meta-Amino Substitution Pattern Confers Distinct Electronic and Steric Properties Versus Ortho-Aminobenzyl Alcohol Analogs

The meta-positioning of the primary amino group on the benzyl ring in 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride creates a unique electronic environment and steric profile compared to ortho-aminobenzyl alcohol derivatives . Vibrational spectroscopic analysis of 3-aminobenzyl alcohol shows distinct IR and Raman signatures from the 2-aminobenzyl isomer, confirming altered hydrogen bonding and resonance characteristics [1]. This structural feature influences nucleophilicity and regioselectivity in subsequent derivatization reactions, as demonstrated in the synthesis of gamma-L-glutamyl-4-nitroanilide derivatives where meta-substitution was essential for enzymatic substrate recognition [2].

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Predicted LogP of 1.27 Positions Compound Within Optimal Lipophilicity Range for Blood-Brain Barrier Penetration Studies

The calculated LogP value of 1.27 for the free base form of 2-[(3-aminobenzyl)(methyl)amino]ethanol falls within the established optimal lipophilicity window (LogP 1.0–3.0) associated with favorable blood-brain barrier (BBB) permeability . This contrasts with more hydrophilic amino alcohol building blocks such as unsubstituted ethanolamine (LogP -0.60 experimental) and more lipophilic benzylamine derivatives, which often exhibit LogP values exceeding 2.5 and are associated with increased off-target binding and metabolic liability [1]. The moderate lipophilicity, combined with a polar surface area (PSA) of 49.49 Ų, suggests balanced passive diffusion characteristics desirable for CNS-targeted small molecule libraries .

CNS Drug Discovery Pharmacokinetics ADME Prediction

Dual Amine Functionality Enables Polyvalent Scaffold Construction Unattainable with Simple Ethanolamine Derivatives

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride possesses three distinct functional groups—a primary aromatic amine, a tertiary aliphatic amine, and a primary hydroxyl—that provide orthogonal reactivity handles for sequential derivatization . This architectural feature enables the construction of polyvalent molecular scaffolds, including PROTAC linkers, fluorescent probes, and multivalent ligands, that cannot be assembled from simpler ethanolamine derivatives containing only one or two reactive sites . In comparative synthetic routes, the compound serves as a convergent intermediate where the aminobenzyl moiety can be elaborated via amide coupling, the tertiary amine via reductive amination, and the hydroxyl via esterification or etherification, all under conditions that preserve the other functional groups .

Chemical Biology Targeted Protein Degradation Bifunctional Linker Synthesis

Commercial Availability at Multiple Purity Grades Enables Fit-for-Purpose Procurement Across Research Stages

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride is commercially available from multiple global suppliers at distinct purity tiers (95% standard research grade; ≥98% high-purity grade), allowing researchers to select specifications aligned with their experimental requirements and budget constraints . This multi-supplier, multi-purity commercial landscape contrasts with many closely related aminobenzyl ethanol derivatives that are available only through custom synthesis or from a single vendor, creating supply chain vulnerabilities and extended lead times . The compound's established commercial status, with suppliers including AK Scientific, abcR, Fluorochem, and MolCore, ensures competitive pricing and rapid fulfillment .

Research Procurement Supply Chain Quality Control

Procurement-Guided Research Applications for 2-[(3-Aminobenzyl)(methyl)amino]ethanol Dihydrochloride (CAS 1269105-90-9)


Synthesis of Kinase Inhibitor Libraries and ATP-Competitive Small Molecule Probes

The trifunctional architecture of 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride enables its deployment as a versatile building block for ATP-competitive kinase inhibitors . The compound's meta-aminobenzyl moiety mimics the adenine recognition element found in many kinase inhibitors, while the N-methylaminoethanol side chain provides a modifiable linker for attaching diverse pharmacophores . The dihydrochloride salt form facilitates direct incorporation into aqueous amide coupling reactions without pre-neutralization steps, streamlining library synthesis . Its calculated LogP of 1.27 positions derived compounds favorably for intracellular target engagement while maintaining sufficient solubility for biochemical assay compatibility.

Construction of PROTAC Linkers and Bifunctional Degrader Molecules

2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride serves as an ideal PROTAC linker precursor due to its three orthogonal functional groups . The primary aromatic amine can be conjugated to an E3 ligase ligand, the tertiary amine can be alkylated to attach a target protein ligand, and the terminal hydroxyl enables additional conjugation or solubility optimization . The compound's balanced lipophilicity (LogP 1.27) ensures that resulting PROTAC molecules maintain cell permeability while the polar surface area (49.49 Ų) prevents excessive membrane retention. The commercial availability at multiple purity grades supports both early-stage linker exploration and scaled-up preclinical degrader production .

Antimicrobial and Anticancer Agent Development via Aminobenzyl Alcohol Scaffold Elaboration

Building on the established antimicrobial and anticancer activities of aminobenzyl alcohol derivatives, 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride provides a structurally differentiated scaffold for lead optimization . The meta-amino substitution pattern offers a distinct electronic profile compared to ortho-aminobenzyl analogs previously explored as antimicrobial agents . The dihydrochloride salt form ensures reproducible compound handling during cell-based assay preparation, where aqueous solubility is critical for accurate dose-response measurements . The compound's three reactive sites enable systematic SAR exploration through sequential derivatization of each functional handle.

Development of Metal-Coordinating Ligands for Catalysis and Metalloprotein Inhibition

The combination of aromatic amine, tertiary amine, and hydroxyl donor groups in 2-[(3-aminobenzyl)(methyl)amino]ethanol dihydrochloride creates a polydentate ligand framework capable of coordinating transition metals . This structural motif has been exploited in structurally related aminobenzyl-methylamino-ethanol derivatives for designing metalloprotein inhibitors and catalysts . The dihydrochloride salt form provides the compound in a well-defined, non-hygroscopic state suitable for precise stoichiometric control in metal complexation studies. The meta-amino substitution influences the chelate ring size and geometry relative to ortho-substituted analogs, offering distinct coordination chemistry for applications in homogeneous catalysis and bioinorganic probe design .

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